N1-(3,5-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide
カタログ番号:
B2828822
CAS番号:
921893-52-9
分子量:
434.584
InChIキー:
IPUJSNVXAXKCOD-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
説明
N1-(3,5-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide ( 921893-52-9) is a synthetic organic compound with a molecular formula of C26H34N4O2 and a molecular weight of 434.6 . This oxalamide derivative features a complex structure incorporating a 3,5-dimethylphenyl group linked to a 1-methylindoline moiety via a piperidine-containing ethyl chain, making it a compound of significant interest in advanced chemical and pharmacological research . Its structural framework suggests potential as a key intermediate or a bioactive scaffold in the development of novel therapeutic agents. Researchers can leverage this compound in areas such as medicinal chemistry for structure-activity relationship (SAR) studies, molecular modeling, and as a building block for the synthesis of more complex molecules targeting various disease pathways. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.
特性
IUPAC Name |
N'-(3,5-dimethylphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O2/c1-18-13-19(2)15-22(14-18)28-26(32)25(31)27-17-24(30-10-5-4-6-11-30)20-7-8-23-21(16-20)9-12-29(23)3/h7-8,13-16,24H,4-6,9-12,17H2,1-3H3,(H,27,31)(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPUJSNVXAXKCOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q. What are the key steps in synthesizing N1-(3,5-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide, and how can purity be optimized?
The synthesis involves multi-step organic reactions, including:
- Amide coupling : Formation of the oxalamide core via carbodiimide-mediated coupling (e.g., EDC/HOBt) .
- Piperidine introduction : Nucleophilic substitution or reductive amination to incorporate the piperidin-1-yl group .
- Purification : Normal-phase chromatography (e.g., dichloromethane/ethyl acetate gradients) or recrystallization to achieve >95% purity .
Optimization : Use Design of Experiments (DoE) to test variables like temperature, solvent polarity, and catalyst loading. Fractional factorial designs can reduce trial numbers while identifying critical parameters .
Q. Which analytical techniques are essential for structural validation of this compound?
- NMR spectroscopy : Confirm regiochemistry of substituents (e.g., 3,5-dimethylphenyl vs. indolinyl groups) via H and C chemical shifts .
- Mass spectrometry (HRMS) : Verify molecular weight (expected m/z ~450–500) and detect impurities .
- X-ray crystallography : Resolve 3D conformation to predict binding interactions with biological targets .
Q. How can researchers design initial biological activity screens for this compound?
- In vitro assays : Test against panels of cancer cell lines (e.g., NCI-60) using MTT assays, with IC values as primary metrics .
- Enzyme inhibition : Screen against kinases or GPCRs linked to the indoline moiety’s known targets (e.g., serotonin receptors) .
- Solubility assessment : Use HPLC or nephelometry in PBS/DMSO mixtures to guide formulation for in vivo studies .
Advanced Research Questions
Q. How can computational methods improve reaction design and target identification for this compound?
- Reaction path prediction : Apply quantum mechanical calculations (e.g., DFT) to model transition states and optimize synthetic routes .
- Molecular docking : Simulate binding to proteins (e.g., PI3K or mTOR) using AutoDock Vina, focusing on the oxalamide’s hydrogen-bonding capacity .
- Machine learning : Train models on structural analogs (e.g., from PubChem) to predict ADMET properties or off-target effects .
Q. What strategies resolve contradictions between in vitro activity and in vivo efficacy data?
- Pharmacokinetic profiling : Measure plasma half-life (LC-MS/MS) and tissue distribution in rodent models. Low bioavailability may explain discrepancies .
- Metabolite identification : Use UPLC-QTOF to detect oxidative or hydrolytic degradation products that reduce efficacy .
- Formulation redesign : Employ nanoemulsions or cyclodextrin complexes to enhance solubility and stability .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Core modifications : Replace 3,5-dimethylphenyl with electron-deficient aryl groups (e.g., 3,4-dimethoxyphenyl) to enhance π-π stacking .
- Side-chain variations : Substitute piperidine with morpholine or thiomorpholine to alter steric and electronic profiles (Table 1) .
Q. Table 1: Piperidine Analog Activity Comparison
| Derivative | IC (nM) | Solubility (µg/mL) |
|---|---|---|
| Piperidine (parent) | 120 | 8.2 |
| Morpholine | 95 | 12.5 |
| Thiomorpholine | 150 | 5.7 |
Q. What experimental approaches validate target engagement in cellular models?
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k/k) between the compound and purified target proteins .
- Cellular Thermal Shift Assay (CETSA) : Confirm stabilization of target proteins in lysates after compound treatment .
- CRISPR knockouts : Compare activity in wild-type vs. target gene-deficient cell lines to confirm mechanism .
Methodological Considerations
- Data reproducibility : Standardize reaction protocols (e.g., anhydrous conditions for amide coupling) and validate assays with positive controls (e.g., staurosporine for kinase inhibition) .
- Ethical compliance : Adhere to institutional guidelines for in vivo studies, including 3R principles (replacement, reduction, refinement) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
